PEG11 vs. PEG2 Linker: Comparable Bioactivity with Superior Steric Freedom
In a head-to-head comparison, a protein (JOC-x) conjugated with either PEG2-biotin or PEG11-biotin exhibited similar viral inhibition potency, with IC50 values of 0.125 μg/mL (PEG2) and 0.203 μg/mL (PEG11) versus 0.032 μg/mL for unconjugated JOC-x [1]. Critically, the PEG11 conjugate maintained the ability to form bioactive multimers (trimers, trimer-dimers) indistinguishable from the PEG2 conjugate, demonstrating that the longer PEG11 spacer does not compromise functional activity while providing enhanced steric freedom [1].
| Evidence Dimension | Viral inhibition IC50 |
|---|---|
| Target Compound Data | 0.203 μg/mL (JOC-PEG11-biotin) |
| Comparator Or Baseline | 0.125 μg/mL (JOC-PEG2-biotin); 0.032 μg/mL (unconjugated JOC-x) |
| Quantified Difference | ~1.6-fold higher IC50 vs. PEG2; 6.3-fold higher vs. unconjugated |
| Conditions | Viral inhibition assay using DSG2-expressing cells |
Why This Matters
Confirms that the PEG11 spacer preserves native bioactivity while offering greater conformational flexibility for downstream avidin/streptavidin capture in complex assay formats.
- [1] Beyer, I. et al. Structure-based Design of JOC-x, a Conjugatable Tumor Tight Junction Opener to Enhance Cancer Therapy. Sci. Rep. 9, 6197 (2019). View Source
